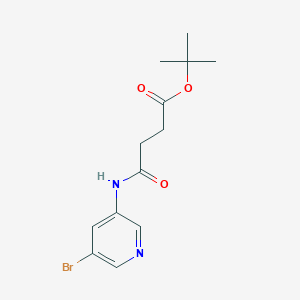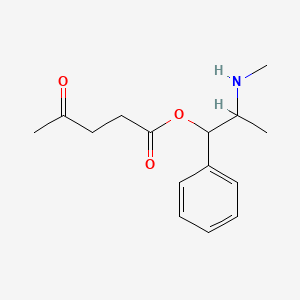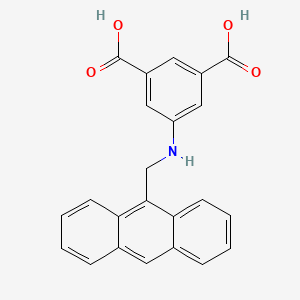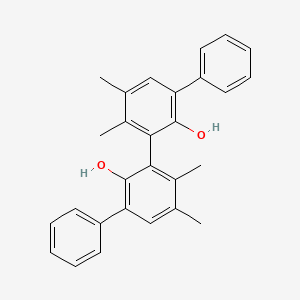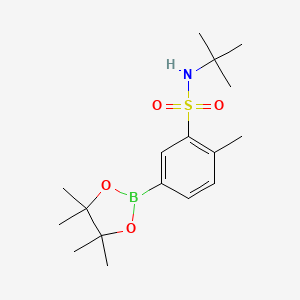![molecular formula C11H11BrN2O B14766894 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one](/img/structure/B14766894.png)
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is a heterocyclic organic compound It is a derivative of pyridoindole, characterized by the presence of a bromine atom at the 7th position and a hexahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyridoindole precursor, followed by cyclization and reduction steps to achieve the desired hexahydro structure. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide, and the cyclization step may require acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further reduce the hexahydro structure or to modify the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or interfere with DNA synthesis, leading to the inhibition of cell proliferation. Molecular docking studies have shown that the compound can bind to the active site of certain enzymes, disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A structurally related compound with similar biological activity.
6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: Another derivative with potential medicinal applications.
Uniqueness
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H11BrN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-2,5,8,10,14H,3-4H2,(H,13,15) |
Clé InChI |
WXQCGUZPMGKBRI-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2C1C3=C(N2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

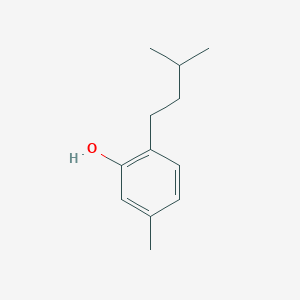
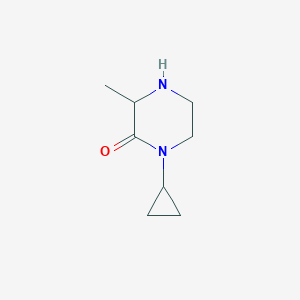
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)


![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)
